4-Fluoro-3-nitrobenzonitrile
Overview
Description
4-Fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is characterized by the presence of fluorine, nitro, and cyano functional groups. This compound is typically a pale yellow to yellow crystalline powder and is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
4-Fluoro-3-nitrobenzonitrile is a biochemical reagent used in life science related research . .
Mode of Action
It is primarily used as a pharmaceutical intermediate , suggesting that it may undergo further reactions to form active compounds.
Pharmacokinetics
As a pharmaceutical intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would be largely dependent on the final pharmaceutical compound it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also noted to be stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-nitrobenzonitrile involves the nitration of 4-fluorobenzonitrile. The reaction is typically carried out by adding 4-fluorobenzonitrile to a mixture of concentrated sulfuric acid and potassium nitrate at 0°C. The reaction mixture is stirred for 20 minutes, and the product is isolated by passing the mixture through a column of silica gel and washing with methylene chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
2-Fluoro-5-nitrobenzonitrile: Similar structure but with the nitro and fluorine groups in different positions
Uniqueness
4-Fluoro-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
4-fluoro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWKPGBAZVHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379153 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-35-4 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?
A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in this compound with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []
Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using this compound as a precursor?
A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain this compound. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []
Q3: What spectroscopic techniques are valuable for characterizing this compound and related compounds?
A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in this compound. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.
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